molecular formula C14H15FN2O2S B4387622 ethyl 6-(3-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate

ethyl 6-(3-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate

Cat. No. B4387622
M. Wt: 294.35 g/mol
InChI Key: OESLPAABYLAMKZ-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrimidine derivatives, which are notable for their wide range of applications in medicinal chemistry and materials science due to their unique chemical properties and biological activities. Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene, has found significant use in various domains due to its synthetic versatility and role as a core structure in nucleic acids.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions, offering a convenient approach to a wide variety of functionalized heterocycles. A related synthesis process for thieno[2,3-d]pyrimidines involves the condensation of chloro-substituted pyrimidine carbonitriles with mercaptoacetate in the presence of sodium carbonate, followed by various functional group transformations (Santilli, Kim, & Wanser, 1971).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including fluorophenyl groups, typically exhibits significant planarity, contributing to their ability to engage in π-π stacking and hydrogen bonding interactions. These structural features are crucial for their biological activity and material properties. For instance, compounds with fluorophenyl substituents often display nearly planar structures stabilized by various intermolecular interactions (Suresh et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. The presence of electron-withdrawing or electron-donating groups, such as a fluorophenyl moiety, significantly influences their reactivity and the types of reactions they can participate in.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystallinity, are affected by their molecular structure. Substituents like fluorophenyl groups can enhance the compound's ability to form stable crystals through intermolecular interactions, as seen in the crystal structure analyses of related compounds (Liu et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The study of novel pyrimidine derivatives is a vibrant area of research, with potential applications in medicinal chemistry and drug discovery . This particular compound could be of interest for further study, depending on its biological activity and other properties .

properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESLPAABYLAMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-(3-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
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ethyl 6-(3-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
Reactant of Route 3
ethyl 6-(3-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate

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